6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
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Overview
Description
6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one is a complex organic compound with a unique structure that includes methoxy groups, a benzodioxole ring, and a furoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.
Introduction of the Methoxy Groups: Methoxy groups are introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.
Construction of the Furoquinoline Core: The furoquinoline core is constructed through a series of cyclization reactions, often involving intermediates such as 2-aminobenzaldehyde and furan derivatives.
Final Coupling and Cyclization: The final step involves coupling the benzodioxole and furoquinoline intermediates, followed by cyclization to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound’s interactions with various enzymes and receptors are explored to understand its biological activity and potential therapeutic uses.
Industrial Applications: It is investigated for use in the synthesis of complex organic molecules and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can bind to specific enzymes and receptors, modulating their activity and triggering various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydroquinolin-1(3H)-one
- 6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrobenzofuro[3,4-b]quinolin-1(3H)-one
- 6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydroisoquinolin-1(3H)-one
Uniqueness
The uniqueness of 6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17NO6 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C20H17NO6/c1-23-11-3-4-12-13(7-11)21-14-8-25-20(22)18(14)17(12)10-5-15(24-2)19-16(6-10)26-9-27-19/h3-7,17,21H,8-9H2,1-2H3 |
InChI Key |
OWLSEJAZLQGGME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C3=C(N2)COC3=O)C4=CC5=C(C(=C4)OC)OCO5 |
Origin of Product |
United States |
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